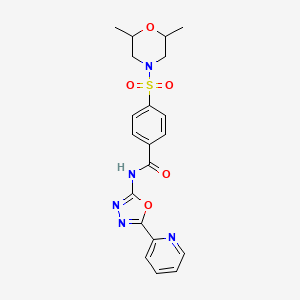

![molecular formula C17H26N6O3 B2943765 2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide CAS No. 851940-81-3](/img/structure/B2943765.png)

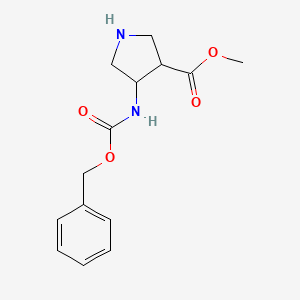

2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Biological Evaluation in Antimicrobial Nano-Materials

In the field of antimicrobial research, derivatives of piperidine, such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide, have been synthesized and evaluated for antimicrobial activities against pathogenic bacteria and Candida species. These compounds, including those with a 2,6-dimethylpiperidine group, have shown significant efficacy, particularly against fungal infections (Mokhtari & Pourabdollah, 2013).

Antimicrobial and Antimycobacterial Actions

Another study focused on the synthesis of bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, investigating their antimicrobial and antimycobacterial properties. These compounds were found to have potent antimicrobial actions against a range of bacteria and fungi, as well as Mycobacterium tuberculosis (Patel et al., 2012).

Application in Molecular Synthesis

The compound has relevance in molecular synthesis as well, such as in the stereoselective synthesis of cis-3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry. These derivatives are used for a variety of applications in synthesizing biologically active compounds (Mollet et al., 2011).

Synthesis of Alkaloids

It also plays a role in the enantioselective synthesis of various alkaloids, including piperidine, indolizidine, and quinolizidine alkaloids, illustrating its importance in the synthesis of complex natural products (Amat et al., 2003).

Cryoprotection in Aquaculture

In aquaculture, derivatives like dimethyl-acetamide have been evaluated as cryoprotectants for rainbow trout spermatozoa, showing significant promise in this field (Mcniven et al., 1993).

X-ray Powder Diffraction in Pesticides

The compound has been characterized in X-ray powder diffraction studies, particularly in the analysis of potential pesticides, demonstrating its utility in the development of new agricultural chemicals (Olszewska et al., 2011).

Mechanism of Action

Target of action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The specific target would depend on the exact structure and functional groups present in the compound.

Properties

IUPAC Name |

2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O3/c1-10-5-11(2)7-22(6-10)9-13-19-15-14(23(13)8-12(18)24)16(25)21(4)17(26)20(15)3/h10-11H,5-9H2,1-4H3,(H2,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMWZNFVEHCAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943682.png)

![Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2943688.png)

![Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2943692.png)

![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)

![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)